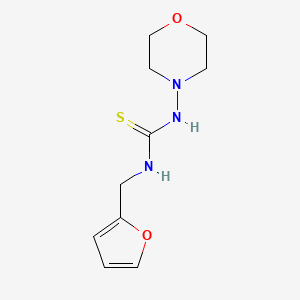![molecular formula C20H22N2O2 B4698702 N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4698702.png)
N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide
Vue d'ensemble
Description
N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide, commonly known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It is a potent and specific compound that has been widely used in scientific research to study the function and mechanism of α7 nAChRs.
Mécanisme D'action
PNU-282987 binds to the orthosteric site of α7 N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide and induces a conformational change that leads to the opening of the ion channel. This results in the influx of cations, such as calcium and sodium, into the cells, which triggers downstream signaling pathways. The activation of α7 N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide by PNU-282987 can modulate neurotransmitter release, synaptic plasticity, and neuronal excitability, among other effects.
Biochemical and physiological effects:
PNU-282987 has been shown to have various biochemical and physiological effects in different experimental models. For example, PNU-282987 can enhance cognitive function and memory consolidation in rodents, which is attributed to the activation of α7 N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide in the hippocampus. PNU-282987 can also reduce inflammation and oxidative stress in different tissues, such as the lung and the liver, by modulating the immune response and the antioxidant defense system. Moreover, PNU-282987 can attenuate neuropathic pain and neurodegeneration in animal models of chronic pain and Alzheimer's disease, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
PNU-282987 has several advantages for lab experiments, including its high potency and specificity for α7 N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide, its well-established synthesis method, and its availability from commercial sources. However, there are also some limitations that should be considered when using PNU-282987 in experiments. For instance, PNU-282987 has a relatively short half-life in vivo, which may affect its pharmacokinetic and pharmacodynamic properties. Moreover, PNU-282987 may have off-target effects on other receptors or ion channels, especially at high concentrations.
Orientations Futures
There are several future directions for the research on PNU-282987 and α7 N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide. One direction is to explore the therapeutic potential of PNU-282987 in various diseases, such as schizophrenia, depression, and cancer. Another direction is to investigate the structural and functional properties of α7 N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide in more detail, using advanced techniques such as cryo-electron microscopy and optogenetics. Moreover, the development of novel ligands that can modulate α7 N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide in different ways may provide new insights into the physiological and pathological roles of this receptor subtype.
Applications De Recherche Scientifique
PNU-282987 has been extensively used in scientific research to study the function and mechanism of α7 N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide. α7 N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide are widely distributed in the central nervous system and are involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegenerative diseases. PNU-282987 can selectively activate α7 N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide without affecting other subtypes of N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide, making it an ideal tool for studying the specific function and mechanism of α7 N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide.
Propriétés
IUPAC Name |
N-(3-pyrrolidin-1-ylpropyl)benzo[e][1]benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(21-10-5-13-22-11-3-4-12-22)19-14-17-16-7-2-1-6-15(16)8-9-18(17)24-19/h1-2,6-9,14H,3-5,10-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUNQBKJPBSWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4698634.png)
![5-bromo-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4698635.png)
![3-chloro-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698639.png)
![4-tert-butyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4698644.png)
![N-(3-chlorophenyl)-N'-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea](/img/structure/B4698648.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B4698656.png)
![2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4698658.png)

![6-(2-phenylethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4698682.png)

![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4698691.png)
![2-[(4-sec-butylphenyl)sulfonyl]-N-(2,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4698698.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4698716.png)
![methyl 1-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B4698717.png)